Cycloheptamycin

Description

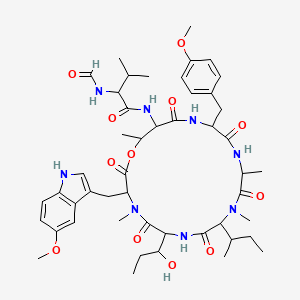

Cycloheptamycin is a cyclic heptapeptide antibiotic first identified during mid-20th-century antibiotic discovery efforts . Its chemical structure comprises seven amino acid residues with unique modifications, including methoxy groups, N-methylations, and a formyl-valine moiety. Key physicochemical properties include:

- Chemical formula: C₄₈H₆₈N₈O₁₂

- Molecular weight: 949.12 g/mol

- Melting point: 256–258°C

- Density: 1.28 g/cm³ (predicted) .

This compound belongs to a class of cyclic peptides known for their antimicrobial activity, though its specific biological targets and clinical applications remain less documented compared to well-characterized antibiotics like cyclosporine or cycloheximide.

Propriétés

Numéro CAS |

30270-78-1 |

|---|---|

Formule moléculaire |

C48H68N8O12 |

Poids moléculaire |

949.1 g/mol |

Nom IUPAC |

N-[9-butan-2-yl-6-(1-hydroxypropyl)-3-[(5-methoxy-1H-indol-3-yl)methyl]-15-[(4-methoxyphenyl)methyl]-4,10,12,19-tetramethyl-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]-2-formamido-3-methylbutanamide |

InChI |

InChI=1S/C48H68N8O12/c1-12-26(5)41-45(62)54-40(37(58)13-2)47(64)55(8)36(21-30-23-49-34-19-18-32(67-11)22-33(30)34)48(65)68-28(7)39(53-43(60)38(25(3)4)50-24-57)44(61)52-35(20-29-14-16-31(66-10)17-15-29)42(59)51-27(6)46(63)56(41)9/h14-19,22-28,35-41,49,58H,12-13,20-21H2,1-11H3,(H,50,57)(H,51,59)(H,52,61)(H,53,60)(H,54,62) |

Clé InChI |

ASSZAURWVSBFSV-UHFFFAOYSA-N |

SMILES canonique |

CCC(C)C1C(=O)NC(C(=O)N(C(C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)N1C)C)CC2=CC=C(C=C2)OC)NC(=O)C(C(C)C)NC=O)C)CC3=CNC4=C3C=C(C=C4)OC)C)C(CC)O |

Synonymes |

cycloheptamycin |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Cycloheptamycin shares structural and functional similarities with other cyclic peptides and antibiotics. Below is a comparative analysis:

Key Differences:

Structural Complexity : this compound’s heptapeptide backbone is shorter than cyclosporine’s 11-residue structure but features more post-translational modifications than cycloheximide .

Biological Targets: Unlike cyclosporine (immunosuppressant) and cycloheximide (eukaryotic translation inhibitor), this compound’s antimicrobial spectrum is inferred from its structural class but lacks robust clinical validation .

Development Stage : this compound remains primarily a research compound, whereas cyclosporine and cycloheximide have established therapeutic roles .

Research Findings and Implications

Historical Context

This compound emerged during a surge in antibiotic discovery post-World War II, alongside compounds like trichodermin and tebamin. However, its development stalled due to challenges in scalability, toxicity profiling, and the rise of broader-spectrum antibiotics .

Structural Insights

The compound’s methoxy and N-methyl groups enhance membrane permeability, a trait shared with cyclosporine but absent in simpler cyclic antibiotics like cycloheximide .

Challenges in Comparative Studies

- Data Gaps : Direct comparative efficacy or pharmacokinetic studies between this compound and analogs are scarce. Most inferences derive from structural parallels rather than head-to-head trials .

- Regulatory Considerations : Modern guidelines for drug similarity assessment (e.g., EMA’s CHMP framework) emphasize structural and functional equivalence, which this compound lacks relative to clinically validated peers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.